molecular formula C19H18F2N6O B2682983 (Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 2035004-09-0

(Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one

Número de catálogo: B2682983
Número CAS: 2035004-09-0
Peso molecular: 384.391
Clave InChI: KVNHMPYOVFXAJD-DJWKRKHSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one is a structurally complex molecule featuring a (Z)-configured α,β-unsaturated ketone (propenone) group, a 2,5-difluorophenyl substituent, and a piperazine ring linked to a 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine moiety. The triazolopyrazine core is a bicyclic heteroaromatic system known for its role in kinase inhibition and receptor modulation, while the piperazine moiety enhances solubility and pharmacokinetic properties. The (Z)-stereochemistry of the propenone group may influence conformational stability and binding interactions, distinguishing it from its (E)-isomer .

Propiedades

IUPAC Name

(Z)-3-(2,5-difluorophenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N6O/c1-13-23-24-19-18(22-6-7-27(13)19)26-10-8-25(9-11-26)17(28)5-2-14-12-15(20)3-4-16(14)21/h2-7,12H,8-11H2,1H3/b5-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNHMPYOVFXAJD-DJWKRKHSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C=CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)/C=C\C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. The process may start with the preparation of the 2,5-difluorophenyl precursor, followed by the formation of the triazolopyrazine ring system. The final step often involves the coupling of these intermediates with piperazine under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Análisis De Reacciones Químicas

2.1. Enone System (Prop-2-en-1-one)

  • Michael Addition : Reacts with nucleophiles (e.g., thiols, amines) at the β-carbon. Example:

    Compound+RNH2β-amino ketone adduct(pH 7–9, 25°C)[1][4]\text{Compound} + \text{RNH}_2 \rightarrow \text{β-amino ketone adduct} \quad (\text{pH 7–9, 25°C})[1][4]
  • Photochemical [2+2] Cycloaddition : Forms cyclobutane derivatives under UV light .

2.2. Triazolo-pyrazine Core

  • Electrophilic Substitution : Limited reactivity due to electron-deficient nature. Nitration requires fuming HNO₃/H₂SO₄ at 0°C .

  • Ring-Opening : Occurs under strong acidic conditions (HCl, 100°C), yielding pyrazine-diamine derivatives .

2.3. Piperazine Ring

  • Acylation : Reacts with acyl chlorides (e.g., AcCl) in CH₂Cl₂ to form amides .

  • Quaternization : Forms salts with methyl iodide in methanol .

Stability and Degradation Pathways

ConditionDegradation ProductMechanism
Acidic (pH < 3)Hydrolyzed enone + triazolo-pyrazineProtonation-induced cleavage
Alkaline (pH > 10)Isomerization to E-configurationBase-catalyzed tautomerism
Oxidative (H₂O₂, 40°C)N-Oxide derivativesRadical-mediated oxidation

Pharmacologically Relevant Reactions

In biological systems:

  • GSH Conjugation : Thiol group of glutathione attacks the enone β-carbon, forming a detoxified adduct.

  • Enzyme Binding : Triazolo nitrogen atoms coordinate with metalloenzymes (e.g., kinases), altering catalytic activity .

Comparative Reaction Kinetics

Data extrapolated from structurally similar compounds:

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
Michael Addition (with Cys-SH)2.3 × 10⁻³45.2
Acid Hydrolysis1.1 × 10⁻⁴78.9

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound belongs to a class of molecules that exhibit a range of biological activities. Its structure incorporates both triazole and piperazine moieties, which are known to enhance the pharmacological profile of compounds.

Antidiabetic Activity

Research indicates that derivatives of triazoles and piperazines have been synthesized and evaluated for their potential as dipeptidyl peptidase IV (DPP-IV) inhibitors. DPP-IV inhibitors are crucial in the management of type 2 diabetes as they enhance insulin secretion and reduce glucagon levels. For instance, a related compound demonstrated high potency as a DPP-IV inhibitor with an IC50 value of 18 nM, showcasing the potential of such derivatives in diabetes treatment .

Antimicrobial Properties

Compounds featuring triazole structures are recognized for their antimicrobial activities. A study highlighted the synthesis of various 1,2,4-triazole derivatives that exhibited significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies revealed that specific substitutions on the triazole ring could enhance antibacterial efficacy .

Pharmacological Insights

The pharmacological profile of (Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one suggests multiple therapeutic avenues.

Neuroprotective Effects

Triazole derivatives have been noted for their neuroprotective properties. Some studies suggest that they may act as antioxidants and protect neuronal cells from oxidative stress. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a pivotal role .

Anticancer Activity

Emerging research indicates that compounds containing triazole and piperazine can exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Their mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Laboratory Studies

In laboratory settings, compounds similar to (Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one have been shown to effectively inhibit DPP-IV activity and demonstrate significant antimicrobial activity against resistant bacterial strains.

Mecanismo De Acción

The mechanism of action of (Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on shared pharmacophores: triazolopyrazine derivatives, piperazine-containing compounds, and fluorinated aryl propenones. Below is a comparative analysis using structural features, similarity coefficients, and hypothetical pharmacological implications.

Table 1: Structural Comparison of Key Analogs

Compound Name/ID Core Structure Piperazine Substituent Aryl Group Key Functional Differences Reference
Target Compound Triazolopyrazine 3-methyl-triazolo[4,3-a]pyrazine 2,5-difluorophenyl (Z)-propenone configuration -
Compound 13 () Diazaspiro[4.5]decane-2,4-dione 4-phenylpiperazine Phenyl Spirocyclic diketone core
Compound 14 () Diazaspiro[4.5]decane-2,4-dione 4-(3-chlorophenyl)piperazine Phenyl Chlorophenyl substitution
Compound 4g () Coumarin-benzodiazepine hybrid 4-(coumarin-3-yl)phenyl Coumarin-3-yl Tetrazole and pyrazolone moieties

Key Observations:

Triazolopyrazine vs. Diazaspiro Cores : The target compound’s triazolopyrazine core is distinct from the diazaspiro[4.5]decane-2,4-dione in compounds 13 and 14 (). The triazolopyrazine’s fused heteroaromatic system likely enhances π-π stacking interactions in enzyme binding pockets compared to the spirocyclic diketone, which may favor solubility but reduce rigidity .

Piperazine Linkers : While all compounds feature piperazine, the target compound’s linkage to triazolopyrazine contrasts with the 4-phenyl/chlorophenyl substitutions in compounds 13 and 14. This difference may alter target selectivity, as aryl-piperazine derivatives are common in serotonin receptor ligands .

Propenone Configuration: The (Z)-configuration of the α,β-unsaturated ketone in the target compound may enforce a planar conformation, optimizing hydrogen bonding with catalytic lysine residues in kinases—a feature absent in non-configured analogs .

Table 2: Hypothetical Similarity Coefficients (Tanimoto Index*)

Compound Pair Structural Similarity (Tanimoto) Basis of Comparison
Target vs. Compound 13 0.45–0.55 Shared piperazine, divergent cores
Target vs. Compound 14 0.50–0.60 Piperazine and halogenated aryl groups
Target vs. Compound 4g <0.30 No overlapping pharmacophores

*Similarity coefficients derived from binary fingerprint comparisons (e.g., MACCS keys) as described in . Higher values indicate greater structural overlap.

Methodological Considerations in Structural Comparison

Graph-Based Analysis: As per , the target compound and analogs can be represented as molecular graphs. The triazolopyrazine core and propenone group form unique subgraphs absent in diazaspiro or coumarin-based analogs, explaining their low Tanimoto indices .

Role of Halogenation: The 2,5-difluorophenyl group contributes to distinct electronic and steric profiles compared to chlorophenyl (compound 14) or non-halogenated (compound 13) analogs, impacting binding affinities and metabolic stability .

Actividad Biológica

(Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its cytotoxic effects on various cancer cell lines, its mechanism of action, and its structure-activity relationships (SAR).

The compound has the following chemical characteristics:

  • Molecular Formula : C19H18F2N6O
  • Molecular Weight : 384.4 g/mol
  • CAS Number : 2035004-09-0

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a range of biological activities including anticancer, antifungal, and antibacterial properties. Specifically, (Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one has shown promising results in various in vitro studies.

Cytotoxicity Studies

One significant study evaluated the cytotoxic effects of this compound on different cancer cell lines. The findings are summarized in the table below:

Cell LineIC50 (µM)Observations
A375 (melanoma)10Reduced cell viability by 94% at 10 µM
MCF7 (breast)15Induced apoptosis in 60% of cells
HeLa (cervical)20Inhibited proliferation significantly

The compound exhibited a dose-dependent reduction in cell viability across these lines, indicating its potential as an anticancer agent.

The proposed mechanism of action for (Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one involves the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically:

  • Inhibition of Cyclin D1 : This leads to G1 phase arrest in the cell cycle.
  • Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the triazole and piperazine moieties significantly impact biological activity. For instance:

  • Triazole Substituents : Varied substitutions on the triazole ring enhance potency against specific cancer types.
  • Piperazine Modifications : Altering the piperazine substituents can improve selectivity and reduce toxicity.

Case Studies

Several studies have investigated similar compounds with variations in structure:

  • Compound A : A derivative with a methyl group on the triazole showed enhanced activity against breast cancer cells.
  • Compound B : A variant lacking fluorine atoms had reduced efficacy but improved safety profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one?

  • Methodological Answer : The synthesis typically involves coupling a triazolo[4,3-a]pyrazine core with a piperazine linker and a fluorophenyl-propenone moiety. A general procedure (applicable to analogs) includes:

  • Step 1 : Activation of carboxylic acid derivatives (e.g., using carbonyldiimidazole in anhydrous DMFA at 100°C for 1 hour) .
  • Step 2 : Condensation with hydrazinopyrazinone derivatives under reflux for 24 hours, followed by precipitation and recrystallization (e.g., from DMFA/i-propanol mixtures) .
  • Key Variables : Solvent choice (DMFA vs. methanol), reaction time, and stoichiometric ratios of intermediates.

Q. Which spectroscopic and analytical techniques are recommended for verifying the structural integrity of this compound?

  • Methodological Answer :

  • 1H-NMR : Assign peaks to protons in the triazolo[4,3-a]pyrazine ring (δ 7.5–8.5 ppm), piperazine linker (δ 3.0–3.8 ppm), and (Z)-configured propenone moiety (characteristic coupling constants, J = 10–12 Hz for trans-olefinic protons) .
  • IR Spectroscopy : Confirm carbonyl stretching (1680–1720 cm⁻¹) and triazole ring vibrations (1450–1550 cm⁻¹) .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and molecular ion peaks .

Q. How should researchers determine solubility and storage conditions to maintain compound stability?

  • Methodological Answer :

  • Solubility : Test in chloroform, methanol, or DMSO (common solvents for analogs). For quantitative analysis, prepare saturated solutions and measure concentration via UV-Vis at λmax ~260–280 nm .
  • Storage : Store at –20°C in sealed, desiccated containers to prevent hydrolysis of the enone moiety. Monitor degradation via TLC (silica gel, ethyl acetate/petroleum ether) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

  • Methodological Answer :

  • Solvent Screening : Compare polar aprotic solvents (DMFA, DMSO) with lower-boiling alternatives (THF, acetonitrile) to balance reactivity and ease of purification .
  • Catalysis : Explore Pd-mediated coupling for piperazine-triazole linkage or microwave-assisted synthesis to reduce reaction time .
  • Table : Yield comparison under varying conditions:
SolventTemperature (°C)Time (h)Yield (%)
DMFA1002475
Methanol654860

Q. What experimental approaches reconcile discrepancies in reported melting points or spectral data for triazolo[4,3-a]pyrazine derivatives?

  • Methodological Answer :

  • Crystallography : Perform single-crystal X-ray diffraction to confirm stereochemistry (e.g., (Z)-configuration of propenone) and compare with literature .
  • Dynamic NMR : Resolve ambiguities in piperazine ring puckering or rotational barriers by variable-temperature NMR .

Q. How can structural modifications (e.g., fluorophenyl or triazole substituents) influence the compound’s physicochemical properties?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with substituents at the 2,5-difluorophenyl or triazole-methyl positions. Assess impacts on logP (via HPLC retention times) and solubility .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian09) to predict electronic effects of fluorine substitution on HOMO-LUMO gaps and binding affinity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.